4-[(4-Aminophenyl)sulfonyl]resorcinol
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Overview
Description
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is a chemical compound with the molecular formula C12H11NO4S and a molecular weight of 265.285 g/mol . It is known for its unique structure, which includes a benzenediol core with an aminophenylsulfonyl group attached. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- typically involves the reaction of 1,3-benzenediol with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl linkage . The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are often employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aminophenyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 4-(iminophenylmethyl)-: Similar structure but with an imine group instead of a sulfonyl group.
4-[(4-Aminophenyl)sulfonyl]-1,3-benzenediamine: Contains an additional amine group on the benzenediol core.
4-[(4-Aminophenyl)sulfonyl]-1,3,5-benzenetriol: Contains an additional hydroxyl group on the benzenediol core.
Uniqueness
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group allows for strong interactions with proteins, making it valuable in biochemical research .
Properties
CAS No. |
105456-60-8 |
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Molecular Formula |
C12H11NO4S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
InChI Key |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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